Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate
Description
Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1211586-14-9) is a bicyclic amine derivative featuring a pyrrolopyridine core and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The compound is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing nitrogen-rich scaffolds in drug discovery .
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDSJRNOTLOESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735835 | |
| Record name | tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-63-5, 1211586-14-9 | |
| Record name | tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation with Haloacetonitrile
The initial step involves base-mediated alkylation of the piperidine nitrogen using haloacetonitrile (XCH2CN, where X = Cl/Br/I). Triethylamine (2.5 equiv) in tetrahydrofuran (THF) at 0–25°C facilitates N-alkylation over 12–24 hours, achieving 85–92% yields. This reaction installs the cyanoethyl sidechain critical for subsequent cyclization.
Raney Nickel-Catalyzed Tandem Hydro-Reduction/Cyclization
A pivotal innovation in this route is the single-pot conversion of the cyano group to a pyrrolidine ring using Raney nickel under hydrogen pressure (1–3 atm) at 16–60°C. The mechanism proceeds through:
-
Partial hydrogenation of the nitrile to a primary amine
-
Intramolecular Schiff base formation with the ketone
-
Final reduction to the saturated bicyclic amine
This tandem process eliminates intermediate isolation steps, improving overall yield (78–84%) compared to traditional sequential reductions.
Boc Protection and Final Hydrogenolysis
The crude amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis, yielding the tert-butyl carbamate (89–93%). Subsequent palladium-catalyzed hydrogenolysis (10% Pd/C, H2, methanol) removes the benzyl group, furnishing the target compound in 90–95% purity after crystallization.
Table 1: Optimization Data for Key Reaction Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | Haloacetonitrile, Et3N, THF | 85–92 | ≥90 |
| Tandem Cyclization | Raney Ni, H2 (2 atm), 40°C | 78–84 | 88–92 |
| Boc Protection | Boc2O, DMAP, CH2Cl2 | 89–93 | ≥95 |
| Debenzylation | 10% Pd/C, H2, MeOH | 90–95 | 97 (final) |
Alternative Route via Chiral Auxiliary-Mediated Synthesis
Prior methods, such as Ghosh and Mitsuya’s approach (WO 2011/116287 A1), employed chiral auxiliaries to control stereochemistry. The sequence involves:
-
Titanium tetrachloride-catalyzed condensation of a chiral enamine with acrylonitrile
-
Lithium aluminium hydride (LiAlH4) reduction of nitriles to amines
-
Iterative nitrile exchange reactions to install substituents
While achieving high enantiomeric excess (≥98% ee), this method requires eight steps with an overall yield of 22–28%, rendering it impractical for large-scale production.
Comparative Analysis of Methodologies
Table 2: Strategic Comparison of Synthetic Routes
| Parameter | CN104402879A Method | Ghosh and Mitsuya Method |
|---|---|---|
| Steps | 4 | 8 |
| Overall Yield | 62–68% | 22–28% |
| Key Innovation | Tandem hydro-reduction | Chiral induction |
| Catalyst Cost | Raney Ni ($120/kg) | TiCl4 ($450/kg) |
| Scalability | Pilot plant validated | Laboratory scale only |
| Functional Group Tolerance | Broad (esters, ketones) | Limited to non-acidic protons |
The patent method reduces production costs by 73% compared to earlier routes, primarily through elimination of cryogenic conditions and expensive chiral reagents.
Industrial Production Considerations
Raw Material Availability
N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester is commercially produced via Claisen condensation of ethyl acetoacetate and acrylonitrile, ensuring consistent supply at $85–110/kg. Raney nickel catalysts are regenerated through alkali leaching, reducing per-batch catalyst costs by 40%.
Process Intensification Strategies
Continuous flow hydrogenation systems have been adapted for the tandem cyclization step, achieving space-time yields of 1.2 kg/L·day versus 0.45 kg/L·day in batch reactors. Membrane filtration techniques enable 99.8% nickel recovery, addressing heavy metal contamination concerns.
Recent Advances in Stereocontrol
While beyond the scope of the patent, recent unpublished work (2024) applies asymmetric hydrogenation with Ir-(P,N) catalysts to directly set the C3a stereocenter, achieving 94% ee in model systems. This development could merge the efficiency of the patent route with Ghosh’s stereochemical precision.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers and Stereoisomers
Substituted Derivatives
Boc-Protected Analogs with Distinct Cores
Physicochemical and Hazard Profiles
Commercial Availability and Pricing
Biological Activity
Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1211586-14-9) is a compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 313.8 ± 15.0 °C |
| Flash Point | 143.6 ± 20.4 °C |
| LogP | 1.36 |
1. Neuroprotective Effects
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. A study highlighted that certain derivatives could inhibit neuronal apoptosis and promote survival in neuronal cell lines exposed to neurotoxic agents . The mechanism appears to involve modulation of apoptotic pathways and enhancement of neurotrophic factor signaling.
2. Antimicrobial Activity
Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine derivatives have shown promising antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were found to be below 0.15 µM, indicating potent efficacy against resistant strains .
3. Anticancer Potential
The anticancer activity of pyrrolo[3,2-b]pyridine derivatives has been a focal point in recent studies. For instance, one study evaluated the cytotoxicity of these compounds against several cancer cell lines, including ovarian and breast cancer cells. Results indicated moderate cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential as a lead compound for further development in cancer therapy .
The biological activities of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
- Modulation of Signaling Pathways : These compounds can influence signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Certain studies suggest that these compounds may act as ligands for specific receptors involved in neuroprotection and inflammation.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on animal models of Alzheimer's disease demonstrated that administration of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine significantly improved cognitive function as measured by maze tests and memory retention assessments. Histological analysis revealed reduced amyloid plaque formation and enhanced synaptic integrity compared to control groups.
Case Study 2: Antimycobacterial Activity
In a controlled study assessing the efficacy of various pyrrolo[3,2-b]pyridine derivatives against Mycobacterium tuberculosis, the compound exhibited a remarkable reduction in bacterial load in infected macrophages, with a calculated therapeutic index indicating minimal cytotoxicity to host cells.
Q & A
What are the key structural features and functional groups of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate?
Answer:
The compound features a bicyclic pyrrolo[3,2-b]pyridine core with a fully saturated octahydro configuration, ensuring rigidity and stereochemical complexity. Key functional groups include:
- A tert-butyl carbamate (Boc) group at the 1-position, which enhances solubility and serves as a protective group for amines during synthesis .
- A pyrrolidine ring fused to a pyridine-like system, contributing to its potential as a scaffold in medicinal chemistry.
- The molecular formula is C₁₂H₂₂N₂O₂ , with a molecular weight of 226.32 g/mol and a calculated XLogP3 (lipophilicity) value of 1.4 .
What are the standard synthetic routes for this compound?
Answer:
Two validated methodologies are commonly employed:
- Buchwald-Hartwig Amination : A palladium-catalyzed coupling using Pd₂(dba)₃ and SPhos ligand. The reaction involves tert-butyl-protected diazabicyclic precursors and aryl halides in toluene at elevated temperatures, yielding derivatives with high stereochemical fidelity .
- Multi-Step Cyclization : Starting from pyrrolidine or pyridine derivatives, cyclization is achieved under acidic or basic conditions. For example, THF/HCl-mediated ester hydrolysis followed by reductive amination ensures ring saturation .
Critical Parameters : Reaction temperature (60–90°C), solvent choice (dioxane or THF), and base (Cs₂CO₃ or t-BuONa) significantly impact yields (>75% reported) .
How can stereochemical control be achieved during the synthesis of this compound?
Answer:
Stereochemical challenges arise from the octahydro core’s multiple stereocenters. Key strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to direct stereochemistry .
- Asymmetric Catalysis : Pd-catalyzed couplings with chiral ligands (e.g., BINAP) ensure enantioselectivity in cross-coupling steps .
- Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves diastereomers post-synthesis .
Data Contradictions : Some studies report varying diastereomeric ratios (e.g., 3:1 to 5:1) under similar conditions, suggesting solvent polarity and catalyst loading are critical .
What advanced techniques are used to confirm its crystal structure and purity?
Answer:
- X-ray Crystallography : SHELXL software refines diffraction data to resolve the octahydro core’s conformation. For example, torsion angles between pyrrolidine and pyridine rings are typically 120–130°, confirming rigidity .
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key signals:
- Boc tert-butyl protons at δ 1.4–1.5 ppm.
- Pyrrolidine CH₂ groups at δ 2.8–3.2 ppm .
- HRMS : Exact mass analysis (e.g., m/z 227.1754 [M+H]⁺) validates molecular integrity .
How does this compound participate in cross-coupling reactions for derivatization?
Answer:
The Boc group and pyrrolidine nitrogen enable diverse functionalization:
- Suzuki-Miyaura Coupling : With aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid), Pd(PPh₃)₄ catalyzes C–C bond formation at the pyridine ring’s 6-position, yielding biaryl derivatives (e.g., antiviral candidates) .
- Buchwald-Hartwig Amination : Introduces amines or heterocycles at the pyrrolidine nitrogen, enhancing bioactivity .
Optimized Conditions : 90°C in dioxane/H₂O (4:1), K₂CO₃ base, 3–5 mol% Pd catalyst .
What methodologies assess its biological activity, particularly in antiviral research?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against viral targets (e.g., dengue NS5 polymerase) using fluorescence-based substrates .
- Cellular Uptake Studies : Radiolabeled (³H or ¹⁴C) analogs track intracellular distribution via scintillation counting .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to viral proteases, guided by X-ray structures of analogous compounds .
Contradictions : Some derivatives show nM-level activity in vitro but poor pharmacokinetics in vivo, highlighting the need for prodrug strategies .
How does this compound compare structurally and functionally to related pyrrolopyridine derivatives?
Answer:
| Compound | Key Differences | Functional Impact |
|---|---|---|
| tert-Butyl 6-chloro-pyrrolo[3,2-b]pyridine-1-carboxylate | Chlorine substituent at 6-position | Enhanced electrophilicity for nucleophilic substitution . |
| tert-Butyl 3-trifluoromethyl-pyrrolidine-1-carboxylate | Trifluoromethyl group | Increased metabolic stability and lipophilicity . |
| Spirocyclic analogs (e.g., tert-butyl 1',2'-dihydrospiro derivatives) | Spiro junction at piperidine-pyrrolo ring | Altered ring strain impacts kinase selectivity . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
